molecular formula C24H27N3O3 B6016331 {1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone

{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone

Cat. No.: B6016331
M. Wt: 405.5 g/mol
InChI Key: YKTNRFQHZKEVEK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological properties, including antiviral and antitumoral activity . This specific compound is part of a new series of derivatives that were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .


Synthesis Analysis

The synthesis of this compound was carried out in excellent yields via a one-pot, four-component method using readily available starting materials . The process involved starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is connected to a triazole ring, further connected to a dihydrothiadiazine moiety .


Chemical Reactions Analysis

The chemical reactions of this compound have not been explicitly mentioned in the retrieved papers. However, it is known that pyrazole derivatives can undergo a variety of reactions, including reactions with primary amines accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have not been explicitly mentioned in the retrieved papers. However, it is known that pyrazole derivatives are generally soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of this compound, particularly its antitumoral activity, is due to the inhibition of tubulin polymerization . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to the prevention of cancer cell proliferation.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1-[3-(6-methoxynaphthalene-2-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16-11-17(2)27(25-16)15-23(28)26-10-4-5-21(14-26)24(29)20-7-6-19-13-22(30-3)9-8-18(19)12-20/h6-9,11-13,21H,4-5,10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTNRFQHZKEVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCCC(C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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